molecular formula C17H16ClNO3 B2808885 [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate CAS No. 730255-63-7

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate

Cat. No.: B2808885
CAS No.: 730255-63-7
M. Wt: 317.77
InChI Key: SWAFSXYWOKZARU-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate is a synthetic benzoate ester derivative incorporating a phenethylcarbamoyl functional group. This structure suggests its potential utility as a key chemical intermediate or building block in organic synthesis and medicinal chemistry research. The 3-chlorobenzoate moiety is a structure of interest in microbial degradation studies, as compounds like 3-chlorobenzoate are known to be metabolized by specific bacterial strains, such as pseudomonads, via dioxygenase enzymes . The specific substitution pattern of this compound makes it valuable for designing novel molecular probes or for use in structure-activity relationship (SAR) studies, particularly in the development of protease inhibitors or receptor ligands where the carbamoyl group can act as a key pharmacophore. Researchers can utilize this chemical to explore enzymatic inhibition, metabolic pathways, or as a precursor for more complex molecules. Research Applications: Organic synthesis building block; intermediate in pharmaceutical research; substrate for enzymatic and metabolic studies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12(13-6-3-2-4-7-13)19-16(20)11-22-17(21)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFSXYWOKZARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Industrial methods are designed to be cost-effective and efficient, catering to the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) log P/log k
Methyl 3-chlorobenzoate 170.59 21 99–101 (12 mmHg) ~2.5
Chlorpropham 213.67 41–42 149 (0.1 mmHg) ~3.8
Target Compound (estimated) ~300–350 >100 N/A ~3.5–4.0

Research Findings and Key Insights

Steric vs. Electronic Effects : The 1-phenylethyl group in the target compound imposes significant steric hindrance, reducing reaction yields compared to simpler analogs like methyl 3-chlorobenzoate . However, its electron-donating carbamoyl group may enhance stability against nucleophilic degradation .

However, excessive lipophilicity (log k >4) may reduce aqueous solubility, limiting bioavailability .

Synthetic Optimization : Strategies such as using bulky boronic acids (e.g., 9a–c) or modified coupling reagents (e.g., Pd catalysts) could improve yields for the target compound .

Biological Activity

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This compound, characterized by its unique structure combining a carbamoyl group with a chlorobenzoate moiety, has been investigated for various biological effects, including enzyme inhibition and interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C12_{12}H12_{12}ClNO2_2, and it features both aromatic and aliphatic components that contribute to its reactivity and biological interactions. The presence of the chlorobenzoate group enhances its lipophilicity, potentially facilitating membrane permeability and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, which alters the enzyme's function. This interaction can affect various metabolic pathways and signal transduction processes, leading to diverse biological effects such as anti-inflammatory or antibacterial activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, derivatives of benzoate compounds have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli in vitro. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that compounds containing similar functional groups can suppress inflammatory responses in macrophages. In vitro studies have shown that these compounds can inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzoate derivatives, including those structurally related to this compound. The results indicated that these compounds possessed good antibacterial activity against a range of bacterial cultures, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of similar carbamoyl derivatives. The study involved RAW 264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. The results showed that treatment with these compounds significantly reduced the expression of inflammatory markers and cytokines, indicating their potential use in managing chronic inflammatory conditions .

Research Findings Summary

Study Findings Biological Activity
Study 1Effective against Staphylococcus aureus and E. coliAntibacterial
Study 2Reduced secretion of IL-1β, IL-6, TNF-αAnti-inflammatory

Q & A

Q. What are the key synthetic routes for [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate, and what factors influence reaction yields?

Methodological Answer: The synthesis of this compound involves multi-step processes, including:

  • Suzuki-Miyaura coupling : Used to attach aromatic groups via boronic acid intermediates. For example, (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid reacts with dibromonaphthalene derivatives under palladium catalysis, yielding ~58% under standard conditions .
  • Carbamate formation : Anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) are critical to minimize hydrolysis and side reactions .
  • Purification : Flash chromatography or recrystallization is often required to isolate intermediates, with yields dropping to 45% due to steric hindrance during boronic acid hydrolysis .

Q. Critical Factors Affecting Yields :

  • Catalyst selection : Palladium catalysts with ligand systems tailored to steric demands.
  • Inert atmosphere : Argon protection prevents oxidation of sensitive intermediates .
  • Moisture control : Anhydrous conditions prevent carbamate degradation .

Q. Table 1: Representative Synthetic Steps from Analogous Studies

StepConditionsYieldReference
Suzuki couplingPd catalyst, Ar atmosphere58%
Boronic acid hydrolysisn-BuLi, B(OMe)₃, aqueous HCl45%
Carbamate formationAnhydrous DCM, 0°CN/A

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the carbamate linkage and chloro-substituted aromatic ring. For example, the (1-phenylethyl) group shows distinct doublets for chiral centers .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity and lipophilicity (log k values) under reverse-phase conditions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns of the carbamate group.

Advanced Research Questions

Q. How do steric and electronic effects influence isomer distribution in this compound derivatives?

Methodological Answer:

  • Steric effects : Bulkier substituents (e.g., 3,5-dimethoxy groups) on the aromatic ring enhance isomer purity by restricting rotational freedom during synthesis. For example, chiral amide-anchored boronic acids with methoxy groups yield single isomers .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) deactivate the benzoate ring, slowing nucleophilic attacks on the carbamate group.
    Mitigation Strategies :
  • Use sterically hindered bases (e.g., HBTM-2) to improve enantioselectivity .
  • Optimize solvent polarity to stabilize transition states .

Q. How can researchers resolve discrepancies in reported Suzuki coupling yields for (1-phenylethyl)carbamoyl derivatives?

Methodological Answer: Contradictions in yields (e.g., 58% vs. lower yields in alternative strategies ) arise from:

  • Catalyst deactivation : Impurities in boronic acid precursors reduce catalytic efficiency.
  • Steric mismatches : Bulky groups hinder cross-coupling efficiency.
    Experimental Design Solutions :
  • Screen ligands (e.g., Buchwald-type) to enhance Pd catalyst stability .
  • Use kinetic studies to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition).

Q. Table 2: Yield Optimization Approaches

IssueSolutionReference
Low boronic acid reactivityPre-activate with n-BuLi
Steric hindranceUse bulkier catalysts (e.g., HBTM-2)

Q. Can electron transport chain studies on 3-chlorobenzoate inform the stability of this compound in biological systems?

Methodological Answer:

  • Reductive dehalogenation : 3-Chlorobenzoate derivatives undergo dechlorination via electron transport chains in D. tiedjei, requiring artificial reductants like methyl viologen .
  • Implications for stability : The carbamate group may alter redox susceptibility. Test degradation under anaerobic conditions with methyl viologen to assess reductive lability .

Q. Experimental Protocol :

  • Prepare cell-free extracts with methyl viologen as an electron donor.
  • Monitor dechlorination via HPLC or chloride ion-selective electrodes .

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